2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 56058-19-6
VCID: VC7523742
InChI: InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3
SMILES: CCCCOCCN1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C14H17NO3
Molecular Weight: 247.294

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 56058-19-6

Cat. No.: VC7523742

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione - 56058-19-6

Specification

CAS No. 56058-19-6
Molecular Formula C14H17NO3
Molecular Weight 247.294
IUPAC Name 2-(2-butoxyethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3
Standard InChI Key MIMTYWQRBIETCH-UHFFFAOYSA-N
SMILES CCCCOCCN1C(=O)C2=CC=CC=C2C1=O

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(2-butoxyethyl)-1H-isoindole-1,3(2H)-dione consists of a phthalimide backbone (C₈H₅NO₂) modified by a 2-butoxyethyl group (-O-(CH₂)₂-O-C₄H₉) attached to the nitrogen atom at position 2. This substitution introduces both ether and alkyl functionalities, which influence the compound’s polarity, solubility, and reactivity.

Molecular Formula and Weight

  • Molecular formula: C₁₄H₁₇NO₃

  • Molecular weight: 247.29 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Infrared (IR) Spectroscopy

  • Carbonyl stretches: Two characteristic peaks near 1700–1750 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the two ketone groups in the phthalimide ring .

  • Ether C-O stretch: A strong absorption band near 1100–1250 cm⁻¹, indicative of the butoxyethyl group’s ether linkage .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons (phthalimide ring): δ 7.80–7.90 ppm (multiplet, 4H).

    • Methylene protons adjacent to oxygen (O-CH₂-CH₂-O): δ 3.50–3.70 ppm (triplet, 4H).

    • Butoxy chain protons (-O-C₄H₉): δ 0.90–1.50 ppm (multiplet, 9H).

  • ¹³C NMR:

    • Carbonyl carbons: δ 165–170 ppm.

    • Aromatic carbons: δ 125–135 ppm.

    • Ether-linked carbons: δ 60–70 ppm (O-CH₂), δ 20–30 ppm (alkyl chain) .

Synthesis and Reaction Pathways

The synthesis of 2-(2-butoxyethyl)-1H-isoindole-1,3(2H)-dione can be achieved through modifications of the Gabriel amine synthesis, a well-established method for preparing phthalimide derivatives .

Gabriel Synthesis Protocol

  • Reagents:

    • Phthalimide (1.0 equiv).

    • 2-Butoxyethyl bromide (1.2 equiv).

    • Potassium carbonate (K₂CO₃, 1.5 equiv).

    • Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • Combine phthalimide, 2-butoxyethyl bromide, and K₂CO₃ in DMF.

    • Heat at 110°C for 5–8 hours under inert atmosphere.

    • Cool the reaction mixture, precipitate the product in ice water, and purify via recrystallization .

  • Yield Optimization:

    • Excess alkyl halide (1.2 equiv) ensures complete substitution.

    • Elevated temperature (110°C) enhances reaction kinetics.

Alternative Pathways

  • Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols to phthalimide .

  • N-Alkylation: Direct alkylation of phthalimide using 2-butoxyethyl tosylate in the presence of a base .

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility in Water<0.1 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)2.5–3.0Chromatographic analysis
StabilityStable under inert conditions; hydrolyzes in strong acids/basesAccelerated stability testing

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